Tert-butyl 4-acetoxybut-2-enoate
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Overview
Description
Tert-butyl 4-acetoxybut-2-enoate is an organic compound with the molecular formula C10H16O4 It is a derivative of butenoic acid, featuring a tert-butyl ester group and an acetoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-acetoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybut-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the acetylation of tert-butyl 4-hydroxybut-2-enoate using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acetoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 4-acetoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetoxybut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The acetoxy group can be readily displaced in substitution reactions, while the double bond in the butenoate moiety can participate in addition reactions. These interactions are facilitated by the electron-donating effects of the tert-butyl group, which stabilizes reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxybut-2-enoate
- Tert-butyl 4-methoxybut-2-enoate
- Tert-butyl 4-chlorobut-2-enoate
Uniqueness
Tert-butyl 4-acetoxybut-2-enoate is unique due to its combination of the tert-butyl ester and acetoxy functional groups. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-acetyloxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLNELDBRUUZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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